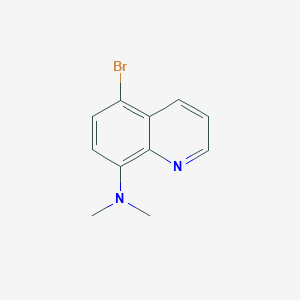

![molecular formula C12H10N2 B2413515 Pyrrolo[1,2-a]quinolin-6-amine CAS No. 865658-88-4](/img/structure/B2413515.png)

Pyrrolo[1,2-a]quinolin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

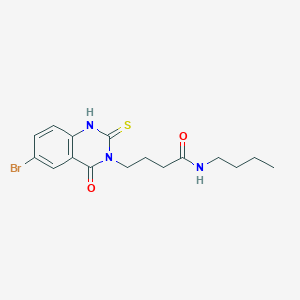

Pyrrolo[1,2-a]quinolin-6-amine is a chemical compound with the CAS Number: 865658-88-4 . It has a molecular weight of 182.22 . It is a solid in physical form .

Synthesis Analysis

There have been recent advances in the synthesis of Pyrrolo[1,2-a]quinolin-6-amine . The synthetic community has shown immense interest in the synthesis of this scaffold . Various synthetic methodologies have been developed over the years .

Molecular Structure Analysis

The Inchi Code for Pyrrolo[1,2-a]quinolin-6-amine is 1S/C12H10N2/c13-11-4-1-5-12-10 (11)7-6-9-3-2-8-14 (9)12/h1-8H,13H2 .

Chemical Reactions Analysis

The synthesis of Pyrrolo[1,2-a]quinolin-6-amine involves reactions between azaarenes and α, β -unsaturated aldehydes . These reactions are sequentially catalyzed by the amine and NHC catalyst .

Physical And Chemical Properties Analysis

Pyrrolo[1,2-a]quinolin-6-amine is a solid at room temperature . It has a molecular weight of 182.22 .

Applications De Recherche Scientifique

Antileukemic Activity

Pyrrolo[1,2-a]quinoline derivatives are embedded in the structures of multiple compounds exhibiting antileukemic activities .

Antibacterial and Antifungal Properties

These derivatives have also shown antibacterial and antifungal properties .

Larvicidal Activity

They have been found to exhibit larvicidal activities .

Anticancer Properties

Pyrrolo[1,2-a]quinoline derivatives have been found to inhibit hypoxia-inducible factor-α transactivation, which is a key factor in cancer progression .

Antitubercular Activity

Certain benzoyl-substituted pyrrolo[1,2-a]quinoline-3-carboxylates were synthesized and examined for their antitubercular activity against H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis .

Apoptosis Inducers

Certain 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines were discovered as novel apoptosis inducers active against human breast cancer cells T47D, human colon cancer cells HCT116, and hepatocellular carcinoma cancer cells SNU398 .

Functional Materials

Multiple pyrrolo[1,2-a]quinoline derivatives have seen extensive use as functional materials. An organic semiconductor incorporating a bisindoloquinoline core was synthesized, characterized, and used for single-crystal field-effect transistors fabrication .

Bioimaging

Some fused 1,3-azaphospholes with pyrrolo[1,2-a]quinoline skeleton were found to possess useful photoelectric properties for application as the emitting dopants in OLEDs and dyes in bioimaging .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Pyrrolo[1,2-a]quinolin-6-amine and its derivatives continue to gain attention due to their diverse biological activities and useful functional properties . They are prominent fused heterocyclic structures that exhibit a wide array of biological activity and possess valuable properties as promising functional materials . Therefore, they have attracted much attention with regard to their synthesis .

Propriétés

IUPAC Name |

pyrrolo[1,2-a]quinolin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c13-11-4-1-5-12-10(11)7-6-9-3-2-8-14(9)12/h1-8H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZULOXODGQLZMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC3=CC=CN3C2=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolo[1,2-a]quinolin-6-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide](/img/structure/B2413433.png)

![4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2413445.png)

![N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2413449.png)

![1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B2413450.png)

![(E)-2-(4-chlorophenyl)-N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]ethenesulfonamide](/img/structure/B2413455.png)